molecular formula C10H12BrNO2 B8716921 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide

2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide

Cat. No.: B8716921
M. Wt: 258.11 g/mol
InChI Key: YKFWWTRUDVYUKO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methylpropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-hydroxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting brominated intermediate is then reacted with 2-methylpropionamide under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amide group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce quinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may inhibit key proteins involved in bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-hydroxyphenyl)acetamide
  • 2-bromo-N-(2-hydroxyphenyl)benzamide
  • 2-bromo-N-(2-hydroxyphenyl)thiazolidinone

Uniqueness

2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propionamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique combination of functional groups also contributes to its potential as a versatile intermediate in organic synthesis and its promising antimicrobial properties.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C10H12BrNO2/c1-10(2,11)9(14)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)

InChI Key

YKFWWTRUDVYUKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminophenol (10 g, 9.2 mmol) in DCM (92 mL) at 0° C. was added 2-bromoisobutyryl bromide (11.4 mL, 9.17 mmol) followed by triethyl amine (12.7 mL, 9.2 mmol) and stirred the reaction mixture at 0° C. for 4 h. Reaction mixture was diluted with DCM 100 mL and then washed with water 100 mL dried over sodium sulfate, concentrated on rotavap to give 2-Bromo-N-(2-hydroxy-phenyl)-2-methyl-propionamide (21.8 g) brown solid which was used for next reaction without purification
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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